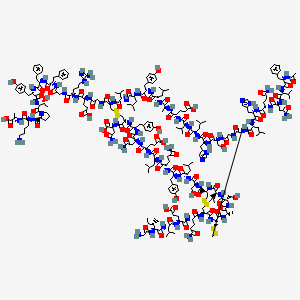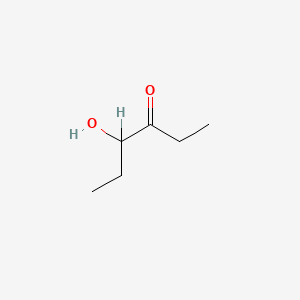
Solvent Red 125
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Solvent Red 125: is a solvent dye belonging to the Disazo (1:2 Cobalt Complex) family of colorants. It is a mid-shade red dye known for its excellent solubility in various polar solvents. This dye is commonly used for coloring inks, lacquers, varnishes, stains, hot stamp metal foils, films, coatings, and adhesives .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Solvent Red 125 involves the formation of a Disazo compound, which is then complexed with cobalt. The typical synthetic route includes the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The resulting azo compound is then complexed with cobalt under specific conditions to form the final dye.
Industrial Production Methods: Industrial production of this compound involves large-scale diazotization and coupling reactions, followed by cobalt complexation. The process is optimized for high yield and purity, ensuring the dye’s excellent solubility and coloring strength. The production is carried out in controlled environments to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Solvent Red 125 undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can break the azo bonds, resulting in the formation of aromatic amines.
Substitution: The dye can undergo substitution reactions, where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust are used.
Substitution: Substitution reactions often involve reagents like halogens or nitrating agents under controlled conditions.
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the original dye.
Reduction Products: Aromatic amines resulting from the cleavage of azo bonds.
Substitution Products: Derivatives with substituted functional groups on the aromatic rings.
Scientific Research Applications
Solvent Red 125 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer dye in chromatography and as a colorant in various chemical formulations.
Biology: Employed in staining techniques for biological specimens.
Medicine: Utilized in the development of diagnostic reagents and as a marker in medical imaging.
Mechanism of Action
The mechanism of action of Solvent Red 125 involves its interaction with the substrate it colors. The dye molecules absorb specific wavelengths of light, resulting in the characteristic red color. The molecular structure, including the azo bonds and cobalt complex, plays a crucial role in its solubility and coloring properties. The dye’s interaction with solvents and substrates is influenced by its chemical structure, leading to its widespread use in various applications .
Comparison with Similar Compounds
- Solvent Red 24
- Solvent Red 26
- Solvent Red 27
Comparison: Solvent Red 125 is unique due to its Disazo (1:2 Cobalt Complex) structure, which provides excellent solubility in polar solvents and superior coloring strength. Compared to other similar compounds, this compound offers better transparency and saturation, making it a preferred choice in applications requiring high-quality colorants .
Properties
CAS No. |
12271-00-0 |
|---|---|
Molecular Formula |
C10H19KO2 |
Molecular Weight |
0 |
Synonyms |
C.I. Solvent Red 125 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




